

# Lopinavir's Interaction with Viral Proteases: A Molecular Docking Perspective

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Lopinavir, an antiretroviral protease inhibitor traditionally used in the treatment of HIV-1, has garnered significant attention for its potential repurposing against other viral pathogens. This interest is largely driven by in silico molecular docking studies that predict its ability to bind to and inhibit key viral proteases, thereby disrupting the viral life cycle. This technical guide provides a comprehensive overview of the molecular docking studies of Lopinavir with a focus on its interactions with viral proteases, particularly from HIV-1 and SARS-CoV-2.

## **Quantitative Analysis of Lopinavir's Binding Affinity**

Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand (Lopinavir) and a protein target (viral protease). This is often expressed as a docking score or binding energy, typically in kcal/mol. A more negative value indicates a stronger and more stable interaction. The following tables summarize the binding energies and docking scores of Lopinavir with various viral proteases as reported in several studies.

# Table 1: Molecular Docking Scores of Lopinavir with SARS-CoV-2 Main Protease (Mpro or 3CLpro)



| PDB ID                | Docking<br>Score/Binding<br>Energy<br>(kcal/mol) | Interacting<br>Residues                                    | Software/Meth<br>od      | Reference |
|-----------------------|--------------------------------------------------|------------------------------------------------------------|--------------------------|-----------|
| 5R82                  | Good docking<br>score and glide<br>energy        | Active site residues                                       | Glide XP                 | [1]       |
| 6LU7                  | -8.1                                             | One or both<br>catalytic residues<br>(Cys145 and<br>His41) | Virtual Screening        | [2]       |
| Not Specified         | -37.61 kJ/mol<br>(-8.99 kcal/mol)                | Not Specified                                              | Maestro and<br>PyMOL     | [3]       |
| Predicted 3D<br>Model | Negative dock energy value                       | thr75, his176                                              | AutoDock                 | [4]       |
| Not Specified         | -10.89                                           | Not Specified                                              | Docking and MD           | [5][6]    |
| 6LU7_A                | Favorable binding affinity                       | Not Specified                                              | PyRx (AutoGrid)          | [7]       |
| Not Specified         | High binding<br>affinity                         | Amino acid residues of the binding site                    | AutoDock Vina in<br>PyRx | [8]       |

Table 2: Molecular Docking Scores of Lopinavir with HIV-1 Protease



| PDB ID              | Docking<br>Score/Bindi<br>ng Energy<br>(kcal/mol) | Inhibition<br>Constant<br>(Ki) | Interacting<br>Residues | Software/M<br>ethod                   | Reference |
|---------------------|---------------------------------------------------|--------------------------------|-------------------------|---------------------------------------|-----------|
| 1HPV                | -7.68                                             | 2.34 μΜ                        | Not Specified           | Not Specified                         | [9]       |
| 2Q5K                | Not Specified                                     | Not Specified                  | Not Specified           | Molecular Operating Environment (MOE) | [10]      |
| 3U71 (Wild<br>Type) | Not Specified                                     | 2.13 ± 0.23<br>nM              | Not Specified           | Autodock<br>Vina                      | [11]      |
| MUT-1               | Not Specified                                     | 46.50 ± 0.14<br>nM             | Not Specified           | Autodock<br>Vina                      | [11]      |
| MUT-2               | Not Specified                                     | 52.63 ± 0.65<br>nM             | Not Specified           | Autodock<br>Vina                      | [11]      |
| MUT-3               | Not Specified                                     | 76.26 ± 0.09<br>nM             | Not Specified           | Autodock<br>Vina                      | [11]      |

**Table 3: Molecular Docking Scores of Lopinavir with Other Viral and Host Proteins** 



| Target<br>Protein                                                     | PDB ID        | Docking<br>Score/Bindi<br>ng Energy<br>(kcal/mol) | Interacting<br>Residues                                                                | Software/M<br>ethod                       | Reference  |
|-----------------------------------------------------------------------|---------------|---------------------------------------------------|----------------------------------------------------------------------------------------|-------------------------------------------|------------|
| SARS-CoV-2<br>Spike Protein<br>Receptor<br>Binding<br>Domain<br>(RBD) | 2AJF          | -5.60                                             | THRE: 363, ARGE: 395, TYRE: 494, PHEE: 361, SERE: 362, VALE: 394, ILEE: 489            | Not Specified                             | [12]       |
| SARS-CoV-2<br>Spike Protein<br>RBD<br>(Omicron)                       | Not Specified | -9.8                                              | PHE168, GLY167, SER176, GLN175, GLU166, LEU134, LEU137, TYR171, PHE138, LEU174, PHE172 | AutoDock<br>Vina and<br>AutoDock<br>Tools | [5][6][13] |
| Coronavirus<br>Endopeptidas<br>e C30                                  | Modeled       | Suitable<br>binding                               | Not Specified                                                                          | Discovery<br>Studio                       | [14]       |
| Papain-like<br>Viral<br>Protease                                      | Modeled       | Less suitable<br>binding                          | Not Specified                                                                          | Discovery<br>Studio                       | [14]       |

## **Experimental Protocols for Molecular Docking**

The following sections outline a generalized yet detailed methodology for performing molecular docking studies with Lopinavir and viral proteases, based on protocols cited in the literature.



### **Preparation of the Receptor (Viral Protease)**

The initial step involves obtaining and preparing the 3D structure of the target viral protease.

- Structure Retrieval: The crystal structure of the viral protease is typically downloaded from the RCSB Protein Data Bank (PDB). For instance, the PDB ID 2Q5K corresponds to the wild-type HIV-1 protease bound to Lopinavir[10]. For SARS-CoV-2 Mpro, 6LU7 is a commonly used structure[2].
- Preprocessing: The downloaded protein structure requires cleaning. This involves:
  - Removing water molecules and any co-crystallized ligands or non-essential residues to prevent interference during docking[5].
  - Adding polar hydrogen atoms to the protein structure, which is crucial for the formation of hydrogen bonds between the receptor and the ligand[5].
  - Assigning charges (e.g., Gasteiger charges) to the protein atoms[11].

## **Preparation of the Ligand (Lopinavir)**

The 3D structure of Lopinavir is also required for docking simulations.

- Structure Retrieval: The structure of Lopinavir can be obtained from databases like PubChem[11].
- Geometric Optimization: The ligand's structure is often geometrically optimized using force fields like MMFF94s to obtain a stable, low-energy conformation[5].
- Charge Assignment: Similar to the receptor, charges are added to the ligand atoms.

## **Molecular Docking Simulation**

With the prepared receptor and ligand, the docking simulation can be performed using specialized software.

Software: Commonly used software for molecular docking includes AutoDock Vina,
 AutoDock Tools, Glide (Schrödinger), DOCK, and PyRx[5][7][8][15].



- Defining the Binding Site: The active site or binding pocket on the protease must be defined.
   This can be done by:
  - Using a known co-crystallized ligand to define the center of the binding sphere.
  - Utilizing web servers like CASTp to identify potential active sites[5][16].
  - Specifying a grid box that encompasses the active site residues. For example, in one study using PyRx for docking with SARS-CoV-2 Mpro, the grid box dimensions were set to X = 13.20, Y = 13.20, and Z = 13.20 Å[7].
- Running the Simulation: The docking software then explores various conformations and
  orientations of the ligand within the defined binding site and scores them based on a scoring
  function. The program typically generates multiple binding poses, with the top-ranked pose
  having the most favorable binding energy.

### **Analysis of Docking Results**

The final step involves analyzing the output of the docking simulation.

- Binding Energy/Docking Score: The primary quantitative result is the binding energy, which indicates the affinity of the liquid for the protein.
- Interaction Analysis: The binding pose of Lopinavir is visually inspected to identify key
  interactions with the amino acid residues of the protease's active site. These interactions can
  include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Visualization
  tools like PyMOL and Discovery Studio are often used for this purpose[3][14].

## **Visualization of Experimental Workflows**

The following diagrams, created using the DOT language for Graphviz, illustrate the typical workflows for molecular docking studies.





Click to download full resolution via product page

A generalized workflow for molecular docking studies.





Click to download full resolution via product page

Data flow in a typical molecular docking experiment.

#### Conclusion

Molecular docking studies consistently suggest that Lopinavir has a high binding affinity for the main proteases of both HIV-1 and SARS-CoV-2. The predicted binding energies and the identification of key interacting residues within the active sites of these proteases provide a strong rationale for its consideration as a viral protease inhibitor. While in silico studies are a crucial first step in drug discovery and repurposing, it is imperative that these findings are validated through further in vitro and in vivo experimental studies to ascertain the true therapeutic potential of Lopinavir against various viral diseases. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working in this promising area of drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Understanding the binding mechanism for potential inhibition of SARS-CoV-2 Mpro and exploring the modes of ACE2 inhibition by hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 2. Repurposing of known anti-virals as potential inhibitors for SARS-CoV-2 main protease using molecular docking analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding site analysis of potential protease inhibitors of COVID-19 using AutoDock PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Combination of QSAR, molecular docking, molecular dynamic simulation and MM-PBSA: analogues of lopinavir and favipiravir as potential drug candidates against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. espublisher.com [espublisher.com]
- 13. Lopinavir and Ritonavir have High Affinity Toward the SARS-CoV-2 S-protein Receptor-binding Domain Sequenced in Brazil Bio Integration [bio-integration.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Lopinavir's Interaction with Viral Proteases: A Molecular Docking Perspective]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246207#molecular-docking-studies-of-lopinavir-with-viral-proteases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com